

An In-depth Technical Guide to the Enantioselective Properties and Stereoisomers of Epoxiconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epoxiconazole*

Cat. No.: *B1671545*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxiconazole, a broad-spectrum triazole fungicide, is a chiral molecule with two stereogenic centers, leading to the existence of four stereoisomers. Commercially, it is primarily available as a racemic mixture of its cis-isomers, the (2R,3S) and (2S,3R) enantiomers. These enantiomers exhibit distinct biological activities and environmental fates, a phenomenon known as enantioselectivity. This technical guide provides a comprehensive overview of the enantioselective properties of **epoxiconazole**, including its stereochemistry, enantioselective bioactivity, and toxicological effects. Detailed experimental protocols for enantiomer separation and analysis, as well as toxicity assessment, are presented. Furthermore, this guide includes visualizations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of the enantioselective characteristics of this widely used fungicide.

Introduction to Epoxiconazole and its Stereoisomerism

Epoxiconazole is a systemic fungicide used to control a wide range of fungal diseases in various crops.^[1] Its chemical structure contains two chiral centers, which gives rise to four possible stereoisomers. However, the commercial formulations of **epoxiconazole** predominantly consist of the cis-diastereomers, which exist as a pair of enantiomers: (2R,3S)-

epoxiconazole and (2S,3R)-**epoxiconazole**.^[2] The term "racemic **epoxiconazole**" typically refers to an equal mixture of these two enantiomers.

The three-dimensional arrangement of atoms in these enantiomers is a mirror image, yet they are not superimposable. This difference in chirality is the basis for their differential interactions with chiral biological molecules, such as enzymes and receptors, leading to enantioselectivity in their biological and toxicological profiles.

Enantioselective Biological Activity

The fungicidal activity of **epoxiconazole** stems from its ability to inhibit the enzyme lanosterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.^[3] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.

Research has indicated that the two enantiomers of **epoxiconazole** exhibit different levels of fungicidal activity and plant growth regulatory effects. Notably, the (2S,3R)-enantiomer has been reported to be more effective against phytopathogenic fungi.^[4] Conversely, the (2R,3S)-enantiomer is suggested to have a more pronounced influence on plant growth.^[4] This enantioselectivity highlights the importance of studying the individual enantiomers to optimize agricultural applications and minimize non-target effects. Another study has suggested that R,S-(+)-**epoxiconazole** possesses higher bioactivity and environmental toxicity.^[5]

Quantitative Data on Epoxiconazole Enantiomers

A critical aspect of understanding the enantioselective properties of **epoxiconazole** lies in the quantitative analysis of its stereoisomers. The following tables summarize key quantitative data related to the physical and biological properties of **epoxiconazole** enantiomers.

Property	(2R,3S)-(+)-cis-Epoxiconazole	(2S,3R)-(-)-cis-Epoxiconazole	Racemic Epoxiconazole	Reference
IUPAC Name	(2R,3S)-1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole	(2S,3R)-1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole	(2RS,3SR)-1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole	[2][5]
PubChem CID	-	107901	-	[2]
Molecular Formula	C ₁₇ H ₁₃ ClFN ₃ O	C ₁₇ H ₁₃ ClFN ₃ O	C ₁₇ H ₁₃ ClFN ₃ O	[2]
Molar Mass	329.76 g/mol	329.76 g/mol	329.76 g/mol	[2]

Biological Activity	(2R,3S)-(+)-cis-Epoxiconazole	(2S,3R)-(-)-cis-Epoxiconazole	Reference
Fungicidal Activity	Lower	Higher	[4]
Plant Growth Regulation	Higher	Lower	[4]

Ecotoxicity (Daphnia magna)	EC50 (48h)	Reference
Racemic Epoxiconazole	8.3 mg/L	[6]

Experimental Protocols

Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The separation and quantification of **epoxiconazole** enantiomers are crucial for studying their individual properties. Chiral HPLC is the most common technique employed for this purpose.

4.1.1. Sample Preparation from Water

- Collect water samples in amber glass bottles and store at 4°C until analysis.
- Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.
- For trace analysis, perform solid-phase extraction (SPE) for sample cleanup and concentration.
 - Condition a C18 SPE cartridge with methanol followed by deionized water.
 - Load the filtered water sample onto the cartridge.
 - Wash the cartridge with deionized water.
 - Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

4.1.2. Chiral HPLC Conditions

- Instrument: A standard HPLC system equipped with a UV detector or a mass spectrometer (for higher sensitivity and selectivity).
- Chiral Column:
 - Lux i-Amylose-3 (immobilized polysaccharide-based chiral stationary phase).[7]
 - Microcrystalline cellulose triacetate (MCTA).[8][9]
- Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 5 mM ammonium acetate and 0.05% formic acid). A typical mobile phase composition is Acetonitrile/Water (35:65, v/v).[9]

- Flow Rate: 1.0 mL/min.[9]
- Injection Volume: 10 µL.[9]
- Detector: UV detection at 230 nm.[8]
- Temperature: Ambient or controlled column temperature.

Enantioselective Acute Immobilization Test with *Daphnia magna*

This protocol is based on the OECD Guideline 202 for the testing of chemicals.[10][11][12][13][14]

4.2.1. Test Organisms

- *Daphnia magna* neonates (<24 hours old) from a healthy, parthenogenetically reproducing culture.

4.2.2. Preparation of Test Solutions

- Prepare stock solutions of the individual **epoxiconazole** enantiomers and the racemic mixture in a suitable solvent (e.g., acetone) due to the low water solubility of **epoxiconazole**.
- Prepare a series of test concentrations by diluting the stock solutions with reconstituted water. The solvent concentration should be kept to a minimum and should be the same in all treatments, including a solvent control group.
- A control group with only reconstituted water should also be included.

4.2.3. Test Procedure

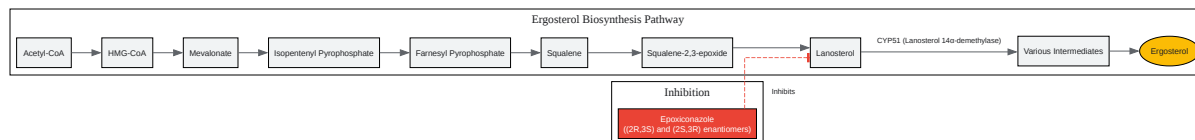
- Use glass test vessels containing a specified volume of the test solution (e.g., 10 mL).
- Introduce a set number of *Daphnia* neonates (e.g., 5) into each test vessel. Use at least four replicates for each concentration and control.

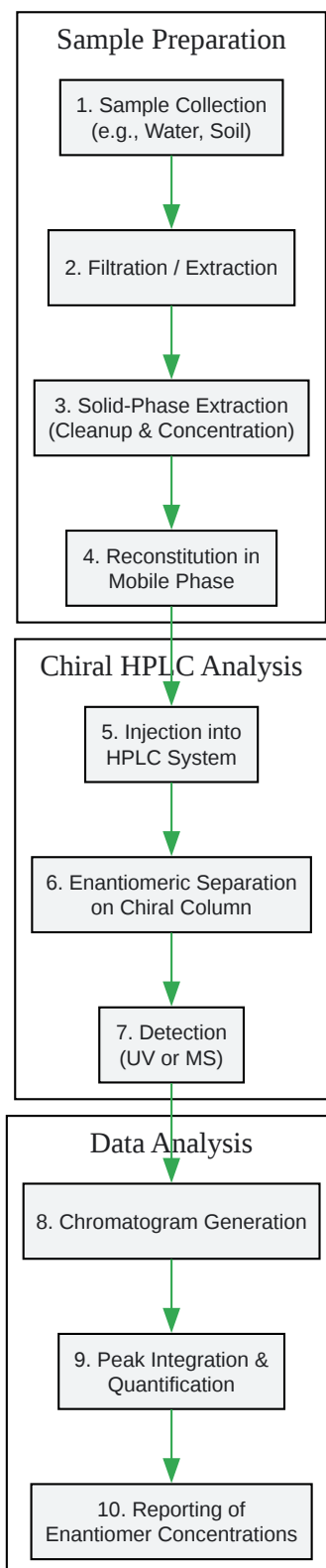
- Incubate the test vessels for 48 hours at $20 \pm 1^{\circ}\text{C}$ with a 16-hour light/8-hour dark photoperiod.
- Observe and record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- Calculate the 48-hour EC50 (the concentration that causes immobilization of 50% of the daphnids) for each enantiomer and the racemate using appropriate statistical methods.

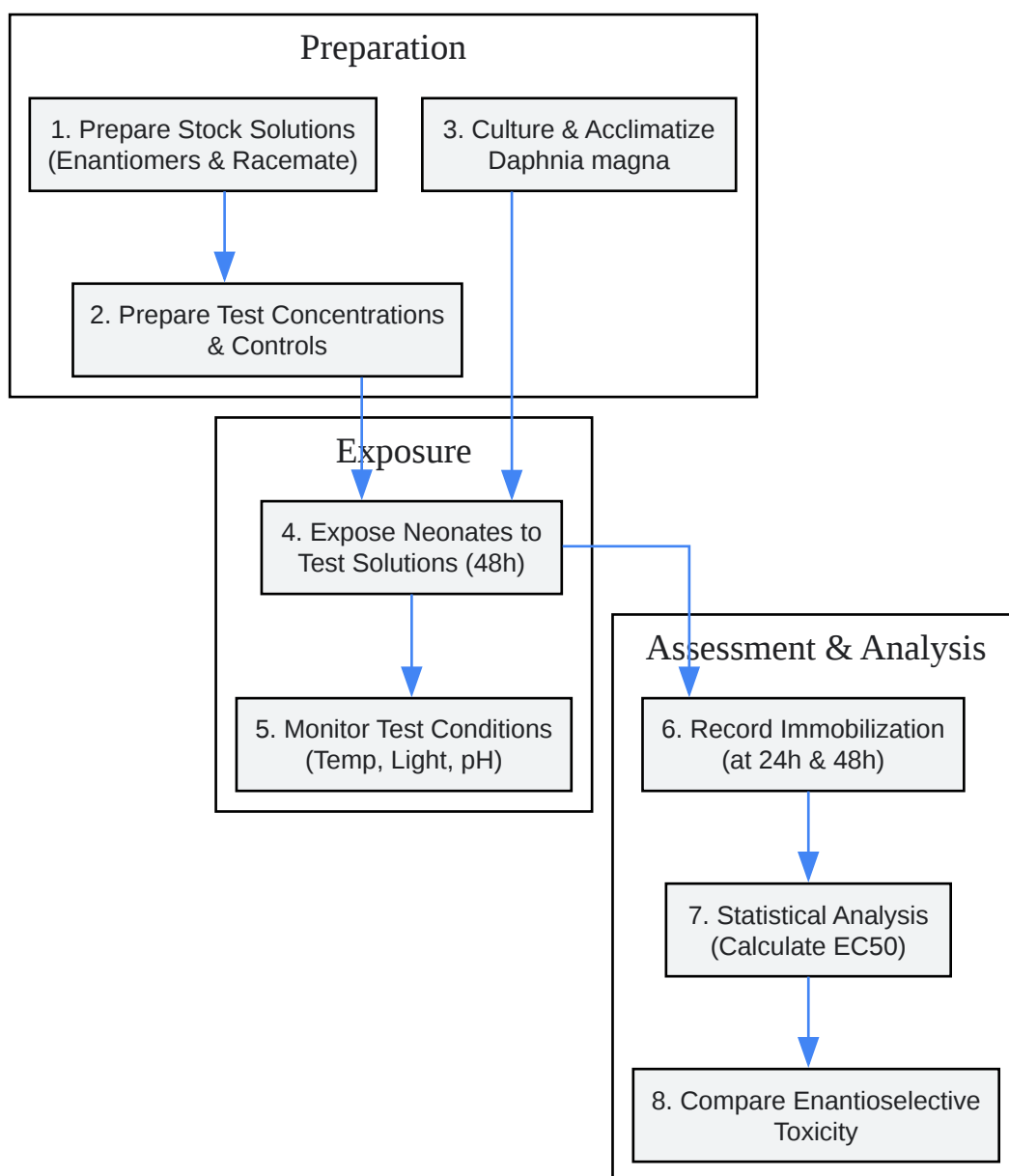
Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Epoxiconazole

The following diagram illustrates the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by **epoxiconazole**.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Epoxiconazole | C₁₇H₁₃ClFN₃O | CID 107901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective behaviors of cis-epoxiconazole in vegetables-soil-earthworms system by liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Separation of Epoxiconazole by HPLC | Phenomenex [phenomenex.com]
- 8. Liquid chromatographic method development for determination of fungicide epoxiconazole enantiomers by achiral and chiral column switching technique in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurolab.net [eurolab.net]
- 11. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Enantioselective Properties and Stereoisomers of Epoxiconazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671545#enantioselective-properties-and-stereoisomers-of-epoxiconazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com